![molecular formula C12H19NO3 B7632136 2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)
2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid, commonly known as CCPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is involved in regulating various physiological processes such as cardiovascular function, inflammation, and pain perception.
Wissenschaftliche Forschungsanwendungen
CCPA has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and cardioprotective effects. CCPA has also been investigated for its ability to reduce ischemic injury in the brain and heart. In addition, CCPA has been shown to have potential applications in the treatment of cancer and autoimmune diseases.
Wirkmechanismus
CCPA exerts its pharmacological effects by binding to the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. This, in turn, leads to the activation of various downstream signaling pathways that mediate the biological effects of CCPA.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. CCPA has also been shown to have analgesic effects by modulating pain perception pathways in the central nervous system. In addition, CCPA has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
CCPA has several advantages for use in laboratory experiments. It is a highly selective agonist of the A1 adenosine receptor, which allows for the specific modulation of this receptor without affecting other signaling pathways. CCPA is also relatively stable and can be easily synthesized in large quantities. However, CCPA has some limitations for use in laboratory experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. In addition, CCPA may have off-target effects on other adenosine receptor subtypes, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on CCPA. One area of interest is the potential use of CCPA in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the development of novel formulations of CCPA that could improve its pharmacokinetic properties and increase its therapeutic efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of CCPA.
Synthesemethoden
CCPA can be synthesized using a multi-step process that involves the reaction of cyclopropylcyclopropanecarbonyl chloride with propylamine followed by the addition of glycine. The final product is purified using column chromatography to obtain a high purity CCPA.
Eigenschaften
IUPAC Name |
2-[(2-cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-5-13(7-11(14)15)12(16)10-6-9(10)8-3-4-8/h8-10H,2-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOOWJIBCHYZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1CC1C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.